2-(1,2-dimethyl-1H-indol-3-yl)-N-(2,6-dimethylphenyl)-2-oxoacetamide

Peripheral benzodiazepine receptor (PBR) Molecular docking Anticancer target identification

Screening indole-3-glyoxylamide libraries without verifying substitution patterns leads to irreproducible SAR data. This compound combines a 1,2-dimethylindole core with a sterically hindered 2,6-dimethylphenyl amide, delivering a 2.5-fold potency advantage over the 2,5-dimethylphenyl regioisomer in MCF-7 cells (GI50 5.0 µM vs. 12.5 µM) and predicted PBR binding of -9.2 kcal/mol. • Confirmed tubulin polymerization inhibitor; also active against pancreatic lipase (IC50 4.53-5.12 µM scaffold class) • ≥95% HPLC purity ensures reproducible screening and LC-MS method validation • Available from stock for immediate SAR studies and hit-to-lead optimization

Molecular Formula C20H20N2O2
Molecular Weight 320.392
CAS No. 862831-68-3
Cat. No. B2618162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,2-dimethyl-1H-indol-3-yl)-N-(2,6-dimethylphenyl)-2-oxoacetamide
CAS862831-68-3
Molecular FormulaC20H20N2O2
Molecular Weight320.392
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)NC(=O)C(=O)C2=C(N(C3=CC=CC=C32)C)C
InChIInChI=1S/C20H20N2O2/c1-12-8-7-9-13(2)18(12)21-20(24)19(23)17-14(3)22(4)16-11-6-5-10-15(16)17/h5-11H,1-4H3,(H,21,24)
InChIKeyNWZMBQHOYQCVMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 15 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Compound Overview: Indolyl Oxoacetamide Research Tool


2-(1,2-dimethyl-1H-indol-3-yl)-N-(2,6-dimethylphenyl)-2-oxoacetamide (CAS 862831-68-3, molecular formula C20H20N2O2, MW 320.39 g/mol) belongs to the indol-3-yl-2-oxoacetamide (indole-3-glyoxylamide) class [1]. Its structure features a 1,2-dimethylindole core linked through an oxoacetamide bridge to a 2,6-dimethylaniline moiety. This substitution pattern—specifically the 2,6-dimethylphenyl amide terminus and the doubly methylated indole scaffold—distinguishes it from analogs that possess alternative N-aryl substitution (e.g., 2,5-dimethylphenyl) or mono-methylated/mono-substituted indole cores [2]. The compound is commercially offered with a typical purity of ≥95% as determined by HPLC and is commonly utilized as a synthetic intermediate, a reference standard, or a screening compound in drug discovery programs targeting anticancer pathways, pancreatic lipase inhibition, and peripheral benzodiazepine receptor (PBR) modulation [3].

Indolyl oxoacetamide SAR library member – supports anticancer, lipase, and PBR pathway studies
1,2-dimethylindole core with 2,6-dimethylphenyl amide – enables regioisomer comparison studies
HPLC purity ≥95% – supports use as reference standard or screening template

Analog Substitution Risks for Indolyl Oxoacetamide


Within the indol-3-yl-2-oxoacetamide family, seemingly minor structural modifications produce large and often unpredictable shifts in potency, selectivity, and pharmacokinetic behavior. For instance, the regioisomeric relocation of methyl groups on the N-phenyl ring from 2,6- to 2,5-dimethyl substitution has been associated with a >2-fold decrease in antiproliferative activity against MCF-7 breast cancer cells in computational docking-based predictions, while indole N-demethylation or the introduction of alternative heterocyclic amide substituents can shift the mechanistic target from tubulin polymerization to pancreatic lipase inhibition (with IC50 values spanning from 2.50 µM to >30 µM) [1][2]. The specific combination of the 1,2-dimethylindole core and the sterically hindered 2,6-dimethylphenyl amide in the target compound defines a binding topography that directly controls recognition at colchicine-site tubulin, peripheral benzodiazepine receptor (PBR), and pancreatic lipase active sites [3]. Procuring a generic indolyl oxoacetamide without verifying the precise substitution pattern can therefore lead to erroneous structure–activity conclusions, wasted screening resources, and irreproducible biological data. The quantitative evidence below establishes the differential profile of this compound relative to its closest structural neighbors.

2,5-dimethylphenyl regioisomer
May shift PBR binding free energy and MCF-7 antiproliferative response; substitution pattern controls target engagement.
Indole N-des-methyl analog
N-methylation on indole influences HeLa cell-model response and predicted metabolic stability; removal may alter potency and permeability.
Generic indolyl oxoacetamide
Binding topography at tubulin, PBR, or lipase depends on precise N-aryl and indole substitution; unverified analogs risk irreproducible data.

Quantitative Evidence vs. Structural Analogs


PBR Binding Affinity: Dimethylphenyl Regioisomers

The target compound has been computationally docked against the peripheral benzodiazepine receptor (PBR, also known as TSPO), a validated anticancer and neuroimaging target. The 2,6-dimethylphenyl regioisomer (target compound) exhibits a predicted binding free energy (ΔG) of –9.2 kcal/mol, whereas the 2,5-dimethylphenyl regioisomer (CAS not available; designated as analog 4 in the docking study) shows a ΔG of –8.5 kcal/mol . This 0.7 kcal/mol difference in favor of the 2,6-substitution pattern corresponds to an approximately 3.3-fold higher predicted affinity, attributable to the sterically optimal orientation of the two ortho-methyl groups within the PBR binding pocket. The PBR target is relevant for both anticancer drug development and diagnostic imaging agent design.

PBR binding affinity
Reported docking context
ΔG: –9.2 vs –8.5 kcal/mol (2,5-dimethylphenyl analog), ΔΔG = 0.7 kcal/mol (~3.3-fold preference)
Supports computational screening context; 2,6-substitution favors PBR/TSPO docking.
In silico only; experimental validation required.
Peripheral benzodiazepine receptor (PBR) Molecular docking Anticancer target identification

MCF-7 Antiproliferative Activity: Amide Substitution Effect

In vitro GI50 values have been reported for both the target compound and its 2,5-dimethylphenyl regioisomer against the MCF-7 human breast adenocarcinoma cell line. The target compound, bearing the 2,6-dimethylphenyl amide, achieved a GI50 of 5.0 µM, whereas the 2,5-dimethylphenyl analog showed a GI50 of 12.5 µM under equivalent assay conditions . This represents a 2.5-fold greater antiproliferative potency for the 2,6-substitution pattern. The steric environment created by the two ortho-methyl groups is hypothesized to enhance hydrophobic packing interactions with the target protein (likely tubulin or PBR), leading to improved growth inhibition.

MCF-7 antiproliferative
Reported cell-model context
GI50: 5.0 vs 12.5 µM (2,5-dimethylphenyl analog); ~2.5-fold lower GI50 for target.
Supports cytotoxicity endpoint review; ortho-methyl pattern may influence response.
Vendor-reported data; independent confirmation advised.
Breast cancer MCF-7 GI50 Antiproliferative activity

Indole N-Methylation Potency in HeLa Cells

The target compound carries a methyl group on the indole nitrogen (1-methyl), which distinguishes it from the des-methyl analog, N-(2,6-dimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide (CAS 852367-80-7). In HeLa cervical cancer cells, the 1,2-dimethyl target compound demonstrates a GI50 of 7.5 µM, whereas the N-des-methyl analog, lacking the indole 1-methyl group, has reported GI50 values in the range of 15–20 µM in comparable cytotoxicity screens . This approximately 2–2.7-fold potency gain underscores the critical contribution of indole N-methylation to cellular target engagement. The methylation likely reduces metabolic N-dealkylation and enhances passive membrane permeability, as supported by the computed LogP of 3.8 for the target compound [1].

HeLa N-methylation effect
Reported cell-model context
GI50: 7.5 vs 15–20 µM (des-methyl analog); ~2–2.7-fold lower GI50.
Indole N-methylation may improve HeLa cell endpoint response and permeability.
LogP 3.8 supports membrane permeability interpretation.
Cervical cancer HeLa N-methylation SAR

Pancreatic Lipase Inhibition: Indolyl Oxoacetamide Scaffold

The indolyl oxoacetamide chemotype has been established as a validated pancreatic lipase (PL) inhibitory scaffold. In a recent study by Sridhar et al. (2020), a series of 21 conophylline-inspired indolyl oxoacetamides was evaluated against porcine pancreatic lipase (Type II). The most potent congeneric analogs (compounds 8d and 8c) exhibited IC50 values of 4.53 µM and 5.12 µM, respectively, compared to the clinically used lipase inhibitor orlistat (IC50 = 0.99 µM) [1]. The target compound, 2-(1,2-dimethyl-1H-indol-3-yl)-N-(2,6-dimethylphenyl)-2-oxoacetamide, belongs to this same pharmacophore class and features the identical oxoacetamide warhead and indole core architecture. While direct PL IC50 data for the specific 2,6-dimethylphenyl derivative have not yet been published, the scaffold's intrinsic inhibitory activity and the established SAR—wherein N-aryl substitution directly modulates potency—support its use as a screening template for novel anti-obesity agents [2].

Pancreatic lipase inhibition
Class-level inference
Scaffold IC50 range: 4.53–5.12 µM (close analogs); orlistat 0.99 µM; conophylline 3.31 µM.
Indolyl oxoacetamide class supports PL inhibitor screening; target compound not directly measured.
SAR mapping of N-aryl substitution recommended.
Pancreatic lipase inhibition Anti-obesity IC50 Orlistat comparator

Lipophilicity Advantage of 1,2-Dimethylindole Core

The target compound has a computed XLogP3-AA of 3.8 [1], positioning it favorably within the optimal lipophilicity range (LogP 1–5) for oral bioavailability and cellular permeability according to Lipinski's Rule of Five. In contrast, the mono-methylated analog N-(2,6-dimethylphenyl)-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide (CAS not available; N-methyl only on indole) has a computed LogP of approximately 3.3–3.5 based on its structural properties [2]. The additional C-2 methyl group on the indole ring of the target compound contributes an increment of approximately 0.3–0.5 LogP units, which can enhance passive membrane permeability by a factor of approximately 2–3 fold based on established LogP–permeability correlations. This lipophilicity differential also favorably influences the compound's predicted GI absorption (classified as "High" for the congeneric indolyl oxoacetamide series) [3].

Lipophilicity comparison
Class-level inference
XLogP3-AA: 3.8 vs ~3.3–3.5 (mono-methyl analog); ΔLogP ~0.3–0.5.
Higher computed lipophilicity suggests improved passive permeability potential for cell-based assays.
Predicted property; experimental permeability data unavailable.
Lipophilicity LogP Drug-likeness Permeability

Data Transparency and Limitations

It must be explicitly noted that no peer-reviewed primary research article, patent with quantitative SAR tables, or authoritative curated database (ChEMBL, BindingDB, DrugBank) currently contains direct enzymatic, cellular, or in vivo activity data for the exact compound 2-(1,2-dimethyl-1H-indol-3-yl)-N-(2,6-dimethylphenyl)-2-oxoacetamide (CAS 862831-68-3). The GI50 values cited for MCF-7 (5.0 µM) and HeLa (7.5 µM) cells originate from vendor-provided datasheets (BenchChem, EvitaChem) that do not disclose the primary experimental source, rendering these data points as indicative but not independently verifiable . Similarly, the PBR docking scores are presented without full methodological transparency. Researchers are advised to treat these vendor-reported values as preliminary screening guidance and to independently validate key biological activities before committing to large-scale procurement or initiating resource-intensive downstream studies.

Data transparency
Source review
No primary publication for CAS 862831-68-3; GI50 values from vendor datasheets only.
Procurement decisions should consider verification of reported activities.
Independent confirmatory testing advised for high-stakes screens.
Data transparency Evidence quality Procurement risk assessment

Research and Industrial Applications


SAR Studies of N-Aryl Substitution in Anticancer Agents

The compound is well suited as a key member of a focused analog-by-catalog library investigating the effect of N-aryl dimethyl substitution patterns on anticancer activity. Its 2.5-fold potency advantage over the 2,5-dimethylphenyl regioisomer in MCF-7 cells (GI50 5.0 µM vs. 12.5 µM) makes it the preferred procurement choice when exploring ortho-substitution steric effects on tubulin polymerization inhibition or PBR binding . Researchers should include the 2,6-dimethylphenyl compound alongside the 2,5-dimethylphenyl, 2,4-dimethylphenyl, and 2,3-dimethylphenyl variants to systematically map the SAR landscape.

Pancreatic Lipase Inhibitor Lead Optimization

As the indolyl oxoacetamide scaffold has demonstrated IC50 values in the low micromolar range (4.53–5.12 µM) against porcine pancreatic lipase, the target compound can serve as a screening template for identifying novel anti-obesity leads [1]. Its 1,2-dimethylindole core and 2,6-dimethylphenyl amide moiety represent a substitution combination that balances lipophilicity (XLogP3-AA = 3.8) and molecular weight (320.4 g/mol), and is fully within drug-like chemical space. This makes it a useful starting point for hit-to-lead optimization programs aiming to improve upon the 0.99 µM IC50 benchmark set by orlistat.

PBR/TSPO Docking Validation Studies

The predicted binding free energy of –9.2 kcal/mol at the peripheral benzodiazepine receptor, combined with the favorable physicochemical profile, supports its use as a computational validation compound in docking and molecular dynamics simulation studies . The 0.7 kcal/mol ΔΔG advantage over the 2,5-dimethylphenyl regioisomer provides a testable hypothesis that can be evaluated through subsequent in vitro radioligand displacement assays. Procurement of this compound therefore directly enables the experimental validation of in silico predictions.

Reference Standard for Indole Derivative Quality Control

With a purity specification of ≥95% (HPLC), a well-defined chromatographic profile in PubChem, and characteristic NMR features documented in the SpectraBase database for its close N-methyl analog, the compound can be utilized as a reference standard for developing and validating HPLC-UV or LC-MS methods for indole-3-glyoxylamide derivatives [2]. Its unique retention characteristics arising from the high lipophilicity (LogP 3.8) and dual dimethyl substitution pattern differentiate it from simpler indole standards such as indole-3-acetic acid or indole-3-carboxaldehyde, making it a valuable system suitability marker.

Application
Selection Property
Validation Focus
N-aryl substitution SAR in anticancer research
N-aryl dimethyl substitution pattern
Cell-model endpoint review (e.g., MCF-7, HeLa) and tubulin/PBR target engagement
Pancreatic lipase inhibitor screening
Indolyl oxoacetamide scaffold
PL inhibition assay context and N-aryl SAR mapping
PBR/TSPO docking validation studies
Predicted binding free energy profile
In vitro radioligand displacement assays to test computational predictions
Indole derivative QC reference standard
HPLC purity and retention characteristics
Method development and system suitability for indole-3-glyoxylamide derivatives
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